[(4-tert-Butylphenyl)methyl](prop-2-en-1-yl)amine
Overview
Description
(4-tert-Butylphenyl)methylamine is a chemical compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl group attached to a phenyl ring, a methyl group, and a prop-2-en-1-ylamine group.
Preparation Methods
The synthesis of (4-tert-Butylphenyl)methylamine typically involves the reaction of 4-tert-butylbenzyl chloride with allylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
(4-tert-Butylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Scientific Research Applications
(4-tert-Butylphenyl)methylamine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(4-tert-Butylphenyl)methylamine can be compared with other similar compounds, such as:
(4-tert-Butylphenyl)methylamine hydrochloride: This compound is a hydrochloride salt form of (4-tert-Butylphenyl)methylamine and has similar properties but different solubility and stability characteristics.
tert-Butylphenylboronic acid: This compound has a similar tert-butylphenyl structure but contains a boronic acid group instead of an amine group.
N,N-Dimethyl-1-(4-tert-butylphenyl)methanamine: This compound has a similar structure but with two methyl groups attached to the nitrogen atom instead of a prop-2-en-1-yl group.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-5-10-15-11-12-6-8-13(9-7-12)14(2,3)4/h5-9,15H,1,10-11H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSURMCQGWGDZRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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